molecular formula C11H21NO3 B12515519 tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate

tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate

Cat. No.: B12515519
M. Wt: 215.29 g/mol
InChI Key: UGISCWMXDGYVKU-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a methyl group attached to a pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl ester group. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a methoxy group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carbonyl-substituted pyrrolidines and other functionalized pyrrolidines .

Scientific Research Applications

tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The pathways involved in these interactions include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8-6-9(14-5)7-12(8)10(13)15-11(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1

InChI Key

UGISCWMXDGYVKU-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)OC

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)OC

Origin of Product

United States

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